The synthesis of methyl 2-(1-amino-2,3-dihydro-1H-inden-5-yl)acetate typically involves several steps. A common method includes the reaction of 2-bromoacetate derivatives with amines or amino acids in the presence of a base. For instance, one method involves using potassium tert-butoxide as a base in dimethylformamide as a solvent. The reaction proceeds under a nitrogen atmosphere to prevent oxidation and moisture interference.
The following steps outline a typical synthesis process:
Methyl 2-(1-amino-2,3-dihydro-1H-inden-5-yl)acetate can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound's structure for further biological evaluations or applications .
The mechanism of action for methyl 2-(1-amino-2,3-dihydro-1H-inden-5-yl)acetate primarily involves its interaction with biological targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites on proteins, potentially inhibiting or activating enzymatic pathways.
Data suggests that compounds with similar structures exhibit activity against various biological targets, including:
Further studies are required to elucidate specific mechanisms for this compound in biological systems.
While specific physical properties such as density and boiling point are not available for methyl 2-(1-amino-2,3-dihydro-1H-inden-5-yl)acetate, general properties can be inferred based on similar compounds:
Methyl 2-(1-amino-2,3-dihydro-1H-inden-5-yl)acetate has potential applications in various scientific fields:
Given its structural characteristics, this compound may serve as a valuable tool in drug discovery and development processes .
Catalytic asymmetric synthesis enables efficient access to enantiomerically pure 2,3-dihydro-1H-indenyl scaffolds, which serve as critical precursors to Methyl 2-(1-amino-2,3-dihydro-1H-inden-5-yl)acetate derivatives. Cinchona alkaloid-catalyzed dynamic kinetic resolution (DKR) has emerged as a powerful strategy for constructing planar-chiral indane systems. As demonstrated in the synthesis of N-alkylated dianthranilides, quinine (C5) and quinidine (C6) catalysts facilitate asymmetric dialkylation of indane-derived substrates with Morita-Baylis-Hillman adducts, achieving yields up to 95% and enantiomeric excess (ee) values of 97–98% [5]. The reaction proceeds via nucleophilic addition to electrophilic intermediates, where the catalyst's chiral environment dictates face selectivity. This methodology is adaptable to both C₂-symmetric and unsymmetric indane derivatives, maintaining excellent stereocontrol regardless of substituent position (C3–C6) or electronic nature (electron-donating/withdrawing groups). Key to success is the conformational stability of monoalkylated intermediates (inversion barrier: 28.2 kcal/mol), which enables high-fidelity chirality transfer during the second alkylation step [5].
Table 1: Catalyst Performance in Asymmetric Indane Alkylation
| Catalyst | Solvent | Yield (%) | ee (%) | Configuration |
|---|---|---|---|---|
| Cinchonidine (C1) | CH₂Cl₂ | 45 | 18 | R |
| Cinchonidine (C1) | CH₃CN | 89 | 83 | R |
| Quinine (C5) | CH₃CN | 95 | 98 | R |
| Quinidine (C6) | CH₃CN | 90 | 97 | S |
Buchwald-Hartwig amination provides a robust carbon–nitrogen bond-forming strategy for installing pyrimidine motifs onto 2,3-dihydro-1H-inden-1-amine cores. This Pd-catalyzed cross-coupling employs palladium precursors (e.g., Pd₂(dba)₃) with biphenyl phosphine ligands (XPhos, RuPhos) to couple bromopyrimidines with indanyl amines under mild conditions (60–80°C). Optimized protocols use toluene or dioxane as solvents with cesium carbonate as base, achieving >85% conversion for sterically diverse pyrimidine substrates [4]. Critical to suppressing diarylation side products is the stoichiometric control (1:1 amine:aryl halide ratio) and rigorous exclusion of oxygen. The methodology enables late-stage diversification of Methyl 2-(1-amino-2,3-dihydro-1H-inden-5-yl)acetate precursors, as demonstrated in the synthesis of DDR1 inhibitors where pyrimidine installation occurs post-indane ring formation [4]. Ligand screening reveals that electron-rich, bulky phosphines enhance reactivity for electron-deficient aryl halides, while BrettPhos-type ligands accommodate sterically hindered amines.
Table 2: Ligand Effects in Buchwald-Hartwig Amination of Indanyl Amines
| Ligand | Base | Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| XPhos | Cs₂CO₃ | Toluene | 92 | 12 |
| RuPhos | K₃PO₄ | Dioxane | 87 | 10 |
| BINAP | Cs₂CO₃ | Toluene | 78 | 18 |
| DavePhos | K₂CO₃ | DMF | 65 | 24 |
Enantioselective alkylation of 2,3-dihydro-1H-inden-1-one derivatives establishes chiral quaternary centers adjacent to the indane scaffold, a key step for synthesizing sterically congested Methyl 2-(1-amino-2,3-dihydro-1H-inden-5-yl)acetate analogs. Chiral phase-transfer catalysts (PTCs) like Cinchona-derived ammonium salts facilitate asymmetric α-alkylation of indanone precursors using alkyl halides, achieving ee values >90% [1]. Subsequent reductive amination converts the ketone to the amine functionality while preserving stereochemical integrity. Carbonyl-extrusion reactions provide an alternative route to chiral amines: tert-butoxycarbonyl (Boc)-protected indanyl amines undergo Lewis acid-mediated deprotection (AlCl₃, CH₂Cl₂) to yield enantiopure 1-aminoindanes without racemization [6]. This method is particularly valuable for acid-sensitive substrates, as it avoids harsh hydrolytic conditions. Kinetic studies confirm that alkylation precedes carbonyl extrusion, with Boc-protected intermediates serving as isolable, configurationally stable precursors to chiral amines [1] [6].
N,N-Diisopropylethylamine (DIPEA, Hunig’s base) serves dual catalytic and stoichiometric roles in synthesizing indane-derived urea/thiourea conjugates. As demonstrated in the synthesis of 1-(2,3-dihydro-1H-inden-1-yl)-3-aryl urea/thioureas, DIPEA (20 mol%) in tetrahydrofuran (THF) at reflux facilitates nucleophilic addition of 2,3-dihydro-1H-inden-1-amine to aryl isothiocyanates/isocyanates [1]. The base deprotonates the indanyl amine (pKₐ ~10), generating a potent nucleophile that attacks the electrophilic carbon of isocyanates. Simultaneously, DIPEA scavenges hydrogen bromide (HBr) byproduct, preventing N-protonation of the amine and shifting equilibrium toward product formation. Optimization studies confirm that DIPEA outperforms triethylamine or DBU in suppressing thiourea dimerization side products, yielding target adducts (e.g., 4a-j) in >85% purity. Molecular docking validates that the urea/thiourea spacer enables optimal hydrogen bonding with biological targets like tyrosine kinase (ARG 160 residue), underscoring the pharmacological relevance of these derivatives [1] [5].
Conversion of Methyl 2-(1-amino-2,3-dihydro-1H-inden-5-yl)acetate derivatives to hydrochloride salts enhances crystallinity, stability, and aqueous solubility. Optimized protocols dissolve the free base in anhydrous ethyl acetate or isopropanol at 50°C, followed by stoichiometric addition of HCl (2.0–3.0 eq) in diethyl ether or isopropanol hydrochloride [6]. Crystallization initiates upon cooling to 0–5°C, yielding high-purity salts (>99% by HPLC). For oxidation-prone indane amines, inert atmosphere processing (N₂/Ar) prevents degradative free-radical formation. Recrystallization solvents critically impact polymorph control: ethyl acetate/hexane mixtures yield needles, while isopropanol generates rhombohedral crystals. Advanced purification employs anti-solvent precipitation using tert-butyl methyl ether (MTBE), effectively removing Pd residues (<2 ppm) from amination steps [4] [6]. Salt formation kinetics reveal that protic solvents (ethanol > ethyl acetate) accelerate crystallization, whereas aprotic solvents (acetonitrile) favor metastable polymorphs requiring annealing.
Table 3: Hydrochloride Salt Crystallization Optimization
| Solvent System | Acid Source | Crystal Form | Purity (%) | Recovery (%) |
|---|---|---|---|---|
| Ethyl acetate/MTBE | HCl (g) | Needles | 99.5 | 92 |
| Isopropanol | HCl/IPA | Rhombohedral | 99.8 | 88 |
| Ethanol/ether | HCl/dioxane | Platelets | 98.9 | 85 |
| Acetonitrile/hexane | HCl/ether | Amorphous | 97.2 | 78 |
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: